molecular formula C16H20N4O3S B2594600 N-isopropyl-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide CAS No. 923165-28-0

N-isopropyl-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide

Cat. No. B2594600
CAS RN: 923165-28-0
M. Wt: 348.42
InChI Key: RCSYEAPLUOYOAL-UHFFFAOYSA-N
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Description

“N-isopropyl-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide” is a complex organic compound. It contains several functional groups including an isopropyl group, a methoxyphenyl group, a ureido group, a thiazolyl group, and an acetamide group .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the thiazole ring could be synthesized using techniques described in the literature for the synthesis of 2,4-disubstituted thiazoles . The ureido group could be introduced through a reaction with an isocyanate .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The thiazole ring, a five-membered ring containing nitrogen and sulfur atoms, would likely be a key structural feature .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present. For example, the ureido group could potentially undergo hydrolysis, and the thiazole ring might participate in electrophilic substitution reactions .

properties

IUPAC Name

2-[2-[(2-methoxyphenyl)carbamoylamino]-1,3-thiazol-4-yl]-N-propan-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O3S/c1-10(2)17-14(21)8-11-9-24-16(18-11)20-15(22)19-12-6-4-5-7-13(12)23-3/h4-7,9-10H,8H2,1-3H3,(H,17,21)(H2,18,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCSYEAPLUOYOAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)CC1=CSC(=N1)NC(=O)NC2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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